molecular formula C24H43NO2SSi B015876 (2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol CAS No. 210690-99-6

(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol

Cat. No. B015876
M. Wt: 437.8 g/mol
InChI Key: CGWRBNMJYGSFLD-UKJGBRIBSA-N
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Description

Synthesis Analysis

The synthesis of complex organosilicon compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups and structural complexity. For example, the synthesis of cyclic silyl ethers from (Z)-gamma-trimethylsilyl allylic alcohols demonstrates the importance of protective groups and the use of catalytic or stoichiometric amounts of lithium tert-butoxide, illustrating the precision required in organosilicon chemistry (Taguchi et al., 2001).

Molecular Structure Analysis

Molecular and solid-state structures of organosilicon compounds are often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy. The detailed molecular structure provides insights into the compound's reactivity and properties. For instance, the analysis of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate highlights the role of intermolecular interactions in determining the solid-state arrangement and stability of similar compounds (Tomaščiková et al., 2008).

Chemical Reactions and Properties

The reactivity of organosilicon compounds is influenced by the presence of silicon, which can undergo various chemical transformations, including silyl migration and reactions with alkyl halides. The study by Taguchi et al. (2001) on the 1,4 C(sp2)-to-O silyl migration showcases the unique reactivity patterns of silicon-containing molecules, providing a model for understanding similar transformations in related compounds.

Physical Properties Analysis

The physical properties of organosilicon compounds, such as stability, melting point, and solubility, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For example, the synthesis and characterization of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes reveal how the configuration of disilacyclohexadiene rings affects the compound's stability and isomerization behavior (Kyushin et al., 1997).

Scientific Research Applications

  • Chemical Reactions and Synthesis : This compound and its related derivatives are involved in various chemical reactions. For instance, zinc- and samarium-promoted substitution reactions of similar compounds have been studied (Valiullina et al., 2018). Also, these compounds have been used in the preparation of nitrogen-bridged heterocycles (Kakehi et al., 1994).

  • Pharmaceutical Applications : Derivatives of this compound are useful as precursors for pharmaceuticals. For instance, compounds like thiadiazolotriazin-4-ones, which have shown moderate mosquito-larvicidal and antibacterial activities, are synthesized using related chemical structures (Castelino et al., 2014).

  • Polymer Precursors : These compounds are also used as precursors for polymers (Hinkamp & Schäfer, 2015).

  • Cyclooxygenase Inhibition : A synthesized compound, (+)-Bitungolide F, which is related to this chemical structure, is a potent inhibitor of cyclooxygenase-2 and a potential inhibitor of cyclooxygenase-3 (Dayaker & Krishna, 2014).

  • Fungicidal Activity : Some synthesized compounds exhibit moderate to good fungicidal activities, which highlights their potential use in agriculture (Mao et al., 2012).

  • Optoelectronic Properties : Derivatives of this compound, particularly those including oxadiazole groups, exhibit significant optoelectronic properties, making them relevant in material science (Wang et al., 2006).

properties

IUPAC Name

(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO2SSi/c1-18(11-10-12-19(2)16-26)13-14-23(27-29(8,9)24(5,6)7)20(3)15-22-17-28-21(4)25-22/h13,15,17,19,23,26H,10-12,14,16H2,1-9H3/b18-13-,20-15+/t19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRBNMJYGSFLD-UKJGBRIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6Z,9S,10E)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Reactant of Route 2
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Reactant of Route 3
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Reactant of Route 4
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Reactant of Route 5
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol
Reactant of Route 6
(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol

Citations

For This Compound
1
Citations
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
Total syntheses of the microtubule stabilizing antitumor drugs epothilone B and D are described, starting from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate…
Number of citations: 180 0-pubs-acs-org.brum.beds.ac.uk

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